

AUZ454: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AUZ 454

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Abstract

AUZ454 (also known as K03861) is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. By competing with the binding of activating cyclins, AUZ454 effectively halts the kinase activity of CDK2, leading to cell cycle arrest, primarily at the G1/S transition. This technical guide provides an in-depth overview of the mechanism of action of AUZ454, its impact on cell cycle regulation, and detailed protocols for key experimental assays used to characterize its function.

Introduction to AUZ454 and its Target: CDK2

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, CDK2 plays a pivotal role in the transition from the G1 (first gap) phase to the S (synthesis) phase, as well as in the progression through the S phase. The activity of CDK2 is tightly regulated by its association with regulatory cyclin partners, primarily Cyclin E and Cyclin A. Dysregulation of the CDK2-cyclin axis is a common hallmark of many human cancers, making it an attractive target for therapeutic intervention.

AUZ454 is a small molecule inhibitor that specifically targets CDK2. It is classified as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase, a feature that can confer greater selectivity compared to ATP-competitive type I inhibitors.^[1]

Mechanism of Action

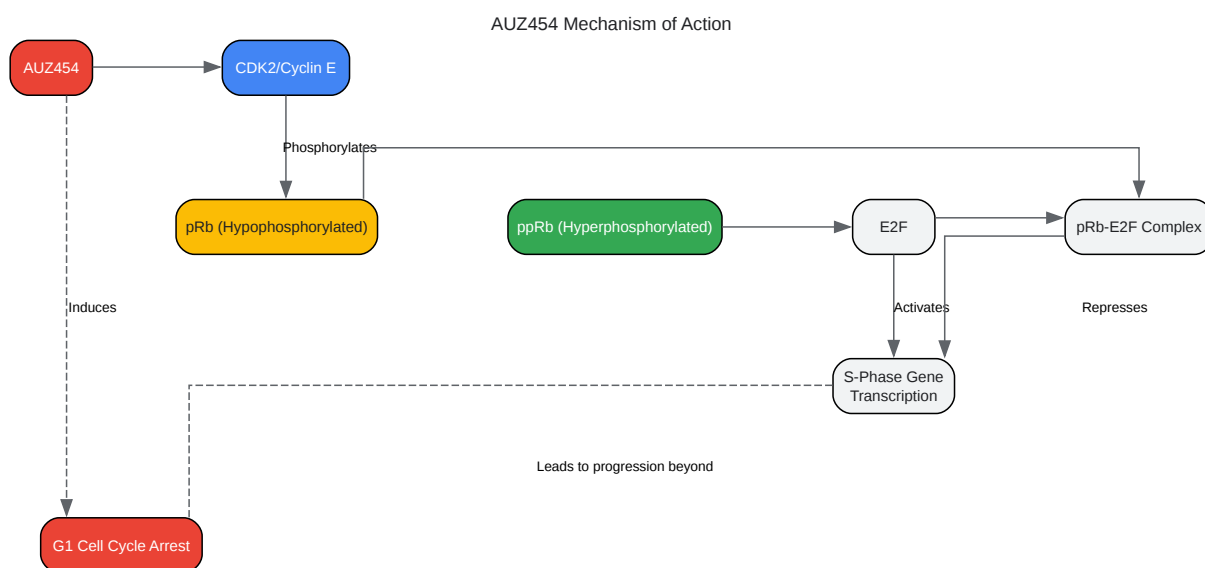
AUZ454 inhibits CDK2 activity by competing with the binding of its activating partners, Cyclin E and Cyclin A.[2] This prevents the formation of the active CDK2/cyclin complex, thereby blocking the phosphorylation of downstream substrates crucial for cell cycle progression. The primary downstream target of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb).

The CDK2-Rb-E2F Signaling Pathway

The regulation of the G1/S transition is largely governed by the CDK2-Rb-E2F signaling axis. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication and S-phase entry.

Upon mitogenic stimulation, CDK4/6 and subsequently CDK2/Cyclin E phosphorylate Rb. This hyperphosphorylation of Rb leads to a conformational change, causing it to dissociate from E2F. The liberated E2F transcription factors can then activate the transcription of their target genes, including those encoding for proteins involved in DNA synthesis (e.g., DNA polymerase, thymidine kinase) and cell cycle progression (e.g., Cyclin E, Cyclin A, and CDK1).

AUZ454, by inhibiting CDK2, prevents the hyperphosphorylation of Rb, thus maintaining the Rb-E2F complex and blocking the cell from entering the S phase. This leads to a G1 phase cell cycle arrest.



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AUZ454 inhibits CDK2, preventing Rb phosphorylation and inducing G1 arrest.

Data Presentation

Binding Affinity and Inhibitory Potency

AUZ454 exhibits high affinity for CDK2. The dissociation constants (Kd) for wild-type and mutant forms of CDK2 are summarized below.^{[1][3]}

Target	Dissociation Constant (Kd)
CDK2 (Wild-Type)	8.2 nM, 50 nM
CDK2 (C118L)	18.6 nM
CDK2 (A144C)	15.4 nM
CDK2 (C118L/A144C)	9.7 nM

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of AUZ454 in cellular and viral replication assays.

Cell Line / System	IC50
Ba/F3 (FLT3-ITD)	~1 nM
Ba/F3 (Wild-Type)	>100 nM
Human Cytomegalovirus (HCMV) Replication	1.028 μ M

Effect on Cell Cycle Distribution

Treatment of cancer cells with selective CDK2 inhibitors like AUZ454 typically results in a significant accumulation of cells in the G1 phase of the cell cycle. The following table presents representative data from a study using the selective CDK2 inhibitor BLU-222 on the OVCAR-8 ovarian cancer cell line, demonstrating the expected effect on cell cycle phase distribution.^{[3][4]}

Treatment	% G1 Phase	% S Phase	% G2/M Phase
Baseline	45%	40%	15%
BLU-222 (500 nM, 24h)	65%	25%	10%
BLU-222 (500 nM, 48h)	75%	15%	10%
BLU-222 (500 nM, 72h)	80%	10%	10%

Experimental Protocols

In Vitro CDK2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of AUZ454 on CDK2 in a cell-free system.

Objective: To measure the IC₅₀ of AUZ454 against CDK2/Cyclin A2.

Materials:

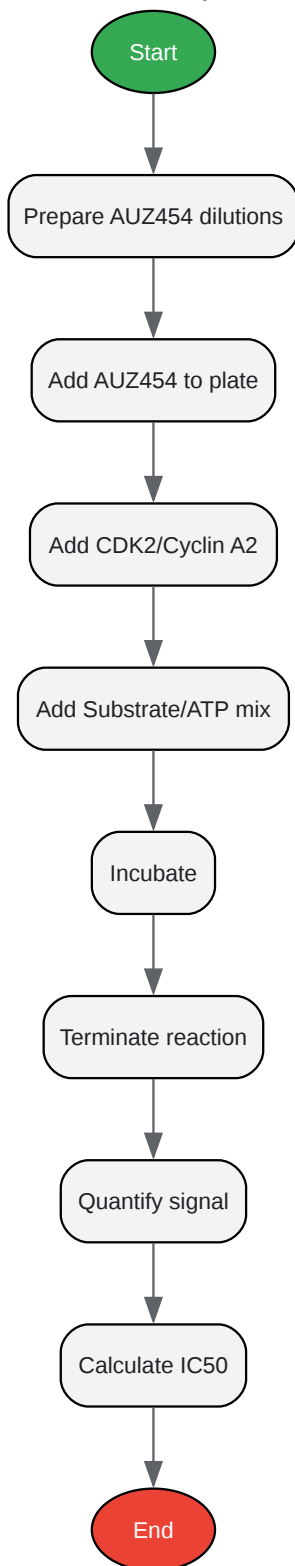
- Recombinant active CDK2/Cyclin A2 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- Substrate (e.g., Histone H1)
- [γ -³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
- AUZ454 stock solution (in DMSO)
- 384-well plates
- Plate reader (scintillation counter or luminometer)

Procedure:

- Prepare serial dilutions of AUZ454 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- In a 384-well plate, add 1 μL of the diluted AUZ454 or DMSO (vehicle control).
- Add 2 μL of CDK2/Cyclin A2 enzyme solution to each well.
- Add 2 μL of a substrate/ATP mix (containing Histone H1 and [γ -³²P]ATP or cold ATP).
- Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
- Terminate the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

- Quantify the incorporation of phosphate into the substrate using a scintillation counter or measure the generated ADP using a luminometer.
- Plot the percentage of inhibition against the log concentration of AUZ454 to determine the IC50 value.[\[1\]](#)

CDK2 Kinase Assay Workflow



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Workflow for an in vitro CDK2 kinase assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with AUZ454 using propidium iodide (PI) staining and flow cytometry.

Objective: To quantify the percentage of cells in G1, S, and G2/M phases after AUZ454 treatment.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- AUZ454 stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- RNase A solution
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of AUZ454 or DMSO (vehicle control) for the desired time (e.g., 24, 48, 72 hours).
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

- Centrifuge the fixed cells and wash the pellet with PBS.
- Resuspend the cell pellet in a staining solution containing RNase A and PI.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
- Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.[\[5\]](#)

Western Blotting for Rb Phosphorylation

This protocol details the detection of total and phosphorylated Rb levels in cells treated with AUZ454.

Objective: To assess the effect of AUZ454 on the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811).

Materials:

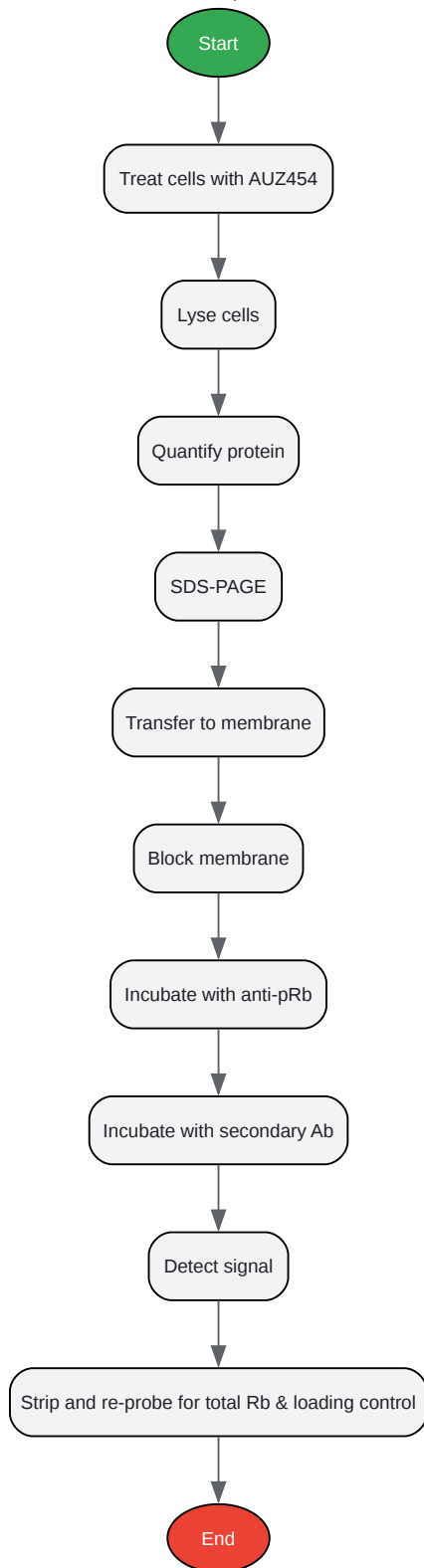
- Cancer cell line of interest
- AUZ454 stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti- β -actin (loading control)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with AUZ454 as described for cell cycle analysis.
- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for total Rb and a loading control to ensure equal protein loading.[\[6\]](#)

Western Blot for pRb Workflow



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Workflow for Western blot analysis of Rb phosphorylation.

Conclusion

AUZ454 is a valuable research tool for investigating the role of CDK2 in cell cycle control and as a potential therapeutic agent for cancers with dysregulated CDK2 activity. Its mechanism of action, centered on the inhibition of the CDK2-Rb-E2F pathway, leads to a robust G1 cell cycle arrest. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the cellular effects of AUZ454 and other selective CDK2 inhibitors. The continued study of such compounds is crucial for the development of novel and more effective cancer therapies.

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- To cite this document: BenchChem. [AUZ454: A Technical Guide to its Role in Cell Cycle Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586746#aуз-454-role-in-cell-cycle-regulation]

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